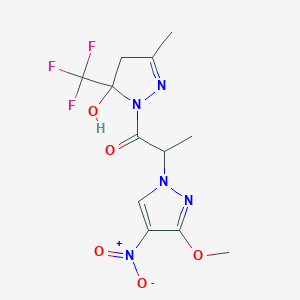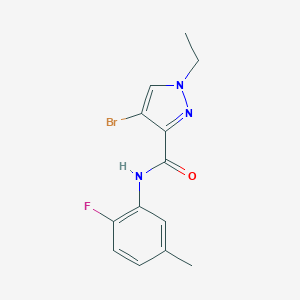![molecular formula C21H16ClFN2O4 B280212 2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, commonly known as CTX-0294885, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of chromene derivatives and has shown promising results in various studies, especially in the treatment of cancer and inflammation.
Mechanism of Action
The mechanism of action of CTX-0294885 involves the inhibition of several signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. CTX-0294885 has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G1 phase. CTX-0294885 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
CTX-0294885 has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of several oncogenes, including c-Myc and Cyclin D1. It also reduces the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. CTX-0294885 has been found to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs). It has also been found to reduce the expression of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Advantages and Limitations for Lab Experiments
One of the advantages of CTX-0294885 is its potent anti-tumor activity in various cancer cell lines. It also has anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of CTX-0294885 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for CTX-0294885. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the optimization of the compound's properties to improve its solubility and bioavailability. CTX-0294885 could also be studied in combination with other drugs to enhance its anti-tumor activity. Further studies could also investigate the potential of CTX-0294885 in the treatment of other diseases, such as autoimmune diseases and cardiovascular diseases.
Conclusion:
In conclusion, CTX-0294885 is a novel compound that has shown promising results in various scientific research studies. It has potent anti-tumor and anti-inflammatory activity and has potential in the treatment of neurodegenerative diseases. Although there are limitations to its use, CTX-0294885 has several future directions that could lead to its further development and application in the field of scientific research.
Synthesis Methods
The synthesis of CTX-0294885 involves a multi-step process. The first step is the synthesis of 5-[(2-chloro-4-fluorophenoxy)methyl]-2-furfural, which is then reacted with 4-hydroxycoumarin in the presence of a catalyst to form the intermediate product. The final product is obtained by reacting the intermediate with ammonia and acetic acid. The overall yield of the synthesis is around 25%.
Scientific Research Applications
CTX-0294885 has shown promising results in various scientific research studies. It has been found to have potent anti-tumor activity in several cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CTX-0294885 has also been found to have neuroprotective effects and has potential in the treatment of neurodegenerative diseases.
Properties
Molecular Formula |
C21H16ClFN2O4 |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
2-amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C21H16ClFN2O4/c22-14-8-11(23)4-6-16(14)27-10-12-5-7-18(28-12)19-13(9-24)21(25)29-17-3-1-2-15(26)20(17)19/h4-8,19H,1-3,10,25H2 |
InChI Key |
SYDGGPOMEJPCGA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=C(C=C(C=C4)F)Cl)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=C(C=C(C=C4)F)Cl)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280131.png)
![4-Chlorophenyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B280132.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280141.png)


![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)
![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
